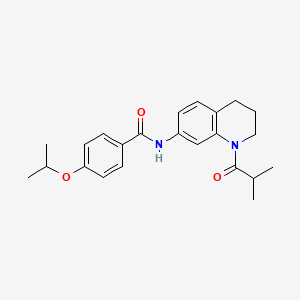![molecular formula C19H22ClNO2 B2505944 Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride CAS No. 147900-32-1](/img/structure/B2505944.png)
Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride
Descripción general
Descripción
The compound "Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride" is a chemical entity that does not directly appear in the provided papers. However, the papers discuss various ethyl acetate derivatives with different substituents and their respective properties, synthesis, and applications. These derivatives are generally used in the synthesis of compounds with potential biological activities, such as diuretic, antitumor, and other pharmacological properties.
Synthesis Analysis
The synthesis of ethyl acetate derivatives involves various chemical reactions, including Mannich base formation, Knoevenagel condensation, and cyclization reactions. For instance, the synthesis of a potent diuretic involved the formation of a Mannich base derivative of ethyl acetate . Another example is the synthesis of an antitumor compound through the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . These methods demonstrate the versatility of ethyl acetate derivatives in synthesizing compounds with diverse biological activities.
Molecular Structure Analysis
The molecular structure of ethyl acetate derivatives is characterized by X-ray crystallography, as seen in the study of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, which crystallizes in the monoclinic system with significant intra- and intermolecular hydrogen bonding . These structural features are crucial for the stability and reactivity of the compounds.
Chemical Reactions Analysis
Ethyl acetate derivatives undergo various chemical reactions to form new compounds. For example, the oxidative coupling of ethyl 2-(disubstituted amino)acetates with indoles produces indolylglycine derivatives . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions expand the chemical diversity and potential applications of ethyl acetate derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure. The presence of different substituents affects their solubility, stability, and reactivity. For instance, the introduction of amino groups and aromatic rings can enhance the compounds' biological activities, as seen in the high-ceiling diuretic properties of certain derivatives . The crystal structure analysis provides insights into the compounds' stability and potential for forming hydrogen bonds, which can be important for their biological interactions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Evaluation
Research on chemical synthesis often focuses on the creation and evaluation of compounds with potential medicinal or industrial applications. For instance, studies on the synthesis of isoxazolone derivatives and their antioxidant evaluation demonstrate methodologies that could be applicable to a wide range of chemical compounds, including complex structures like the one specified. The development of novel synthetic routes and the assessment of biological activities are central themes in this area of research (Laroum et al., 2019).
Environmental Contaminants and Degradation
The study of environmental contaminants, including parabens and their degradation in aquatic environments, is another relevant research area. Such studies often involve understanding the fate, behavior, and impact of chemical compounds on ecosystems. These insights are crucial for developing strategies to mitigate environmental pollution and assess the risks associated with various substances (Haman et al., 2015).
Advanced Oxidation Processes
The degradation of pharmaceuticals and other organic contaminants using advanced oxidation processes (AOPs) is a significant area of research. It includes studies on the degradation pathways, by-products, and the environmental impact of these processes. Understanding how complex organic compounds are broken down can inform the development of treatment methods for removing contaminants from water and soil, as well as offer insights into the chemical behavior of compounds under various conditions (Qutob et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-2-22-19(21)18(20)17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)17;/h3-10,17-18H,2,11-12,20H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOUMPFJZYDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1C2=CC=CC=C2CCC3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

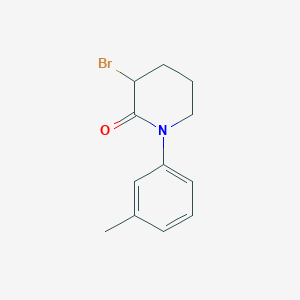

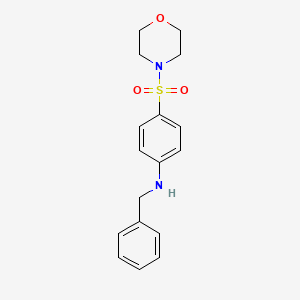
![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)
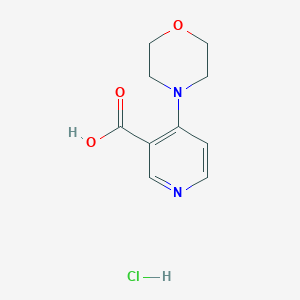
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)
![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)
![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)

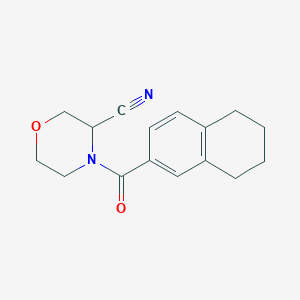
![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)
